5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with a chlorine atom at position 5, linked via an amide bond to a 1,3,4-oxadiazole ring. The oxadiazole is further functionalized with a thiophen-2-ylmethyl group. The thiophene and oxadiazole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity.
Properties
IUPAC Name |
5-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-9-4-3-8(20-9)11(17)14-12-16-15-10(18-12)6-7-2-1-5-19-7/h1-5H,6H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMABNUEZDGHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling, which involve the reaction of a halogenated thiophene with a boronic acid or stannane derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and large-scale cross-coupling reactions using palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophene derivatives .
Scientific Research Applications
5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene rings can contribute to the compound’s overall stability and electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Oxadiazole Substituents
5-Chloro-N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thiophene-2-Carboxamide (Compound 11)
- Structure : Phenyl group replaces the thiophen-2-ylmethyl substituent.
- Key Findings: Selectively inhibits T-type Ca²⁺ channels in neuronal cells, suppressing seizure-induced mortality in mice . Molecular Formula: C₁₃H₈ClN₃O₂S; Molecular Weight: 313.74 g/mol. Comparison: The phenyl group enhances hydrophobic interactions, favoring T-channel selectivity.
5-Chloro-N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Thiophene-2-Carboxamide
- Structure : 5-Chlorothiophene substituent on the oxadiazole.
- Molecular Data : C₁₁H₅Cl₂N₃O₂S₂; MW: 346.21 g/mol .
- This contrasts with the target compound’s thiophenemethyl group, which introduces conformational flexibility.
5-Chloro-N-(5-(2-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)Thiophene-2-Carboxamide (Compound 15)
Analogs with Alternative Heterocyclic Cores
Rivaroxaban and Derivatives
- Structure: Oxazolidinone core instead of oxadiazole, with morpholine and phenyl groups.
- Pharmacology : Potent Factor Xa inhibitor (e.g., (S)-Rivaroxaban, CAS 366789-02-8) .
- Comparison: The oxazolidinone in rivaroxaban supports rigid conformational alignment for enzyme binding, whereas the oxadiazole in the target compound offers a smaller, more electron-deficient ring, possibly favoring different targets like ion channels.
Thiadiazole-Based Carboxamides
- Example : 5-(Methylthio)-N-Phenyl-1,3,4-Thiadiazole-2-Carboxamide.
- Activity : Demonstrated 50 µg/ml concentration-dependent inhibition in enzymatic assays .
- Comparison : Replacing oxygen with sulfur in the thiadiazole ring increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to oxadiazole-containing analogs.
Electronic and Steric Effects of Substituents
*Calculated based on formula C₁₁H₈ClN₃O₂S₂.
Biological Activity
The compound 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a thiophene moiety with an oxadiazole ring, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its activity profile.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activity of 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has been explored in various studies.
Antimicrobial Activity
- Mechanism of Action : The oxadiazole ring enhances the compound's ability to interact with microbial enzymes, potentially disrupting their metabolic pathways. For instance, derivatives of oxadiazoles have shown effectiveness against Mycobacterium bovis, indicating their potential use in treating tuberculosis .
- Case Studies : In vitro studies demonstrated that similar oxadiazole derivatives exhibited significant antibacterial activity against various strains, including resistant strains of bacteria. For example, compounds derived from the oxadiazole framework showed IC50 values in the micromolar range against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
- Cell Line Studies : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). In these studies, it was observed that the compound induces apoptosis in a dose-dependent manner . Flow cytometry assays revealed increased caspase-3 activity and p53 expression levels, suggesting a mechanism involving cell cycle arrest and apoptosis induction.
- Comparative Analysis : When compared to established chemotherapeutics like doxorubicin, preliminary data suggest that this compound may have comparable or superior efficacy against certain cancer types .
Structure-Activity Relationship (SAR)
The structure of 5-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide allows for various modifications which can enhance its biological activity. For instance:
- Substituents on the thiophene ring can significantly affect its potency.
- The presence of electron-withdrawing groups has been shown to enhance anticancer activity by increasing the electron deficiency of the aromatic system .
Summary of Findings
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Micromolar range | Enzyme inhibition |
| Anticancer | MCF-7 | Comparable to doxorubicin | Apoptosis induction |
| Antitubercular | Mycobacterium bovis | Significant inhibition | Disruption of fatty acid synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
